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Compound of Interest

Compound Name: 2-Fluoropropan-1-ol

Cat. No.: B3041831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoropropan-1-ol is a fluorinated organic compound with potential applications in medicinal

chemistry and materials science. The introduction of a fluorine atom can significantly alter the

physicochemical properties of a molecule, including its conformation, lipophilicity, and

metabolic stability. A thorough understanding of the three-dimensional structure of 2-
Fluoropropan-1-ol is therefore crucial for predicting its behavior and designing novel

applications. This technical guide provides a comprehensive overview of the structural analysis

of 2-Fluoropropan-1-ol, integrating computational data and spectroscopic principles. Due to

the limited availability of specific experimental spectra in the public domain, this guide utilizes

computed data and information from analogous compounds to provide a robust analytical

framework.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoropropan-1-ol is presented in

Table 1. These values, primarily sourced from computational models, offer a foundational

understanding of the molecule's characteristics.
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Property Value Source

Molecular Formula C₃H₇FO PubChem[1][2]

Molecular Weight 78.09 g/mol PubChem[1][2]

XLogP3 0.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Conformational Analysis
The structural landscape of 2-Fluoropropan-1-ol is defined by the rotation around its C-C and

C-O single bonds, leading to various conformers. The relative stability of these conformers is

governed by a delicate balance of steric hindrance, dipole-dipole interactions, and the potential

for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.
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Conformational landscape of 2-Fluoropropan-1-ol.

Computational studies on similar small fluorinated alcohols suggest that conformers allowing

for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can be

significantly stabilized. The diagram above illustrates the relationship between the different

conformers and the key intramolecular forces at play.

Spectroscopic Analysis
Spectroscopic techniques are paramount in elucidating the precise structure of 2-
Fluoropropan-1-ol. While complete experimental spectra for this specific molecule are not

readily available in public databases, this section outlines the expected spectral features based

on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each

atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methine

(CHF), methylene (CH₂OH), and hydroxyl (OH) protons. The chemical shifts and coupling

patterns will be influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

Proton
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Key Coupling
Constants (Hz)

CH₃ ~1.2-1.4 Doublet of doublets ³JHH, ⁴JHF

CHF ~4.5-5.0 Multiplet ²JHF, ³JHH

CH₂OH ~3.6-3.8 Multiplet ²JHH, ³JHH, ³JHF

OH Variable Singlet or multiplet
May show coupling to

CH₂ protons

¹³C NMR Spectroscopy
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The carbon NMR spectrum will display three distinct signals corresponding to the three carbon

atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond

carbon-fluorine coupling constant (¹JCF).

Carbon
Expected Chemical Shift
(ppm)

Expected ¹JCF (Hz)

CH₃ ~15-20 ~5-10 (²JCF)

CHF ~85-95 ~160-180

CH₂OH ~65-75 ~15-25 (²JCF)

A ¹⁹F NMR spectrum is available on SpectraBase, which can provide valuable information

about the fluorine environment.

Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key

expected absorption bands are detailed in Table 4.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

3200-3600
O-H stretch (hydrogen-

bonded)
Strong, Broad

2850-3000 C-H stretch (aliphatic) Medium to Strong

1000-1200 C-F stretch Strong

1000-1100 C-O stretch Strong

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of 2-Fluoropropan-1-ol.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or

acetone-d₆) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 s.

Acquisition Time: 2-4 s.

Data Acquisition (¹³C NMR):

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-100 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of 2-Fluoropropan-1-ol onto the surface of a salt plate (e.g., NaCl or

KBr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3041831?utm_src=pdf-body
https://www.benchchem.com/product/b3041831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

Instrument: Fourier Transform Infrared Spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty sample compartment should be

collected prior to sample analysis.

Structural Analysis Workflow
The logical flow for a comprehensive structural analysis of 2-Fluoropropan-1-ol is depicted in

the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3041831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis Workflow
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Workflow for the structural analysis of 2-Fluoropropan-1-ol.
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Conclusion
This technical guide provides a detailed framework for the structural analysis of 2-
Fluoropropan-1-ol. By combining computational predictions with established spectroscopic

principles, a comprehensive understanding of the molecule's three-dimensional structure and

conformational preferences can be achieved. While this guide relies on computed data and

analogies due to the scarcity of public experimental spectra, the outlined methodologies and

expected spectral features provide a solid foundation for researchers and scientists working

with this and similar fluorinated compounds. Further experimental work is encouraged to

validate and refine the structural parameters presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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